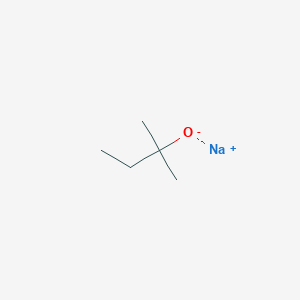

Sodium tert-pentoxide

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

14593-46-5 |

|---|---|

Formule moléculaire |

C5H12NaO |

Poids moléculaire |

111.14 g/mol |

Nom IUPAC |

sodium;2-methylbutan-2-olate |

InChI |

InChI=1S/C5H12O.Na/c1-4-5(2,3)6;/h6H,4H2,1-3H3; |

Clé InChI |

GNFRAWUJXCRPHZ-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)[O-].[Na+] |

SMILES isomérique |

CCC(C)(C)[O-].[Na+] |

SMILES canonique |

CCC(C)(C)O.[Na] |

Autres numéros CAS |

14593-46-5 |

Pictogrammes |

Flammable; Corrosive; Irritant |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of Sodium tert-Pentoxide: A Technical Guide for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Sodium tert-pentoxide (also known as sodium tert-amoxide) is a strong, non-nucleophilic alkoxide base that is increasingly utilized in organic synthesis. Its sterically hindered nature makes it a highly selective reagent for a variety of chemical transformations, including deprotonation, etherification, and esterification reactions, where competing nucleophilic addition is undesirable.[1][2] This technical guide provides a comprehensive overview of the laboratory synthesis of this compound, including detailed experimental protocols, quantitative data, and a procedural workflow.

Core Synthesis Reaction

The laboratory preparation of this compound typically involves the reaction of sodium metal with tert-amyl alcohol (2-methyl-2-butanol) in an inert organic solvent. The reaction proceeds via the deprotonation of the hydroxyl group of the alcohol by the sodium metal, resulting in the formation of the sodium alkoxide and hydrogen gas.[3]

General Reaction Scheme:

2 Na (s) + 2 (CH₃)₂C(OH)CH₂CH₃ (l) → 2 Na⁺[⁻OC(CH₃)₂CH₂CH₃] (sol) + H₂ (g)

Due to the high reactivity of sodium metal with moisture and air, the synthesis must be carried out under anhydrous conditions and an inert atmosphere, such as nitrogen or argon.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, compiled from various sources. These parameters can be adapted for specific laboratory-scale preparations.

| Parameter | Value | Notes |

| Molar Ratio (Sodium:tert-Amyl Alcohol) | 1 : 1.2 to 1 : 10 | An excess of tert-amyl alcohol is typically used to ensure complete reaction of the sodium metal and to serve as a solvent.[4] |

| Reaction Temperature | 102°C to 120°C (Reflux) | The reaction is generally carried out at the reflux temperature of the solvent or the tert-amyl alcohol itself.[2][5] |

| Reaction Time | 8 - 40 hours (uncatalyzed) | The reaction time can be significantly longer without a catalyst due to the heterogeneous nature of the reaction.[4] |

| Reaction Time (catalyzed) | 2.5 - 5 hours | Catalysts such as ferric chloride can dramatically reduce the reaction time.[2] |

| Catalyst (optional) | Ferric Chloride (FeCl₃) | A 3-10% solution of anhydrous ferric chloride in tert-amyl alcohol can be used.[2] |

| Pressure | Atmospheric | The reaction is typically performed at atmospheric pressure. |

| Final Product Isolation | Distillation and/or filtration | Excess solvent and tert-amyl alcohol are removed under reduced pressure to yield the solid product.[4] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Uncatalyzed Synthesis

This protocol describes a general procedure for the synthesis of this compound without the use of a catalyst.

Materials:

-

Sodium metal

-

Anhydrous tert-amyl alcohol

-

Anhydrous inert organic solvent (e.g., toluene, heptane)

-

Nitrogen or Argon gas supply

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet is flame-dried or oven-dried to remove any moisture.

-

Charging the Reactor: The flask is allowed to cool to room temperature under a stream of inert gas. Anhydrous tert-amyl alcohol and the inert organic solvent are then added to the flask.

-

Addition of Sodium: Sodium metal, cut into small pieces to increase the surface area, is carefully added to the reaction mixture.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The reaction is monitored for the complete consumption of the sodium metal, which may take between 8 and 40 hours.[4] The evolution of hydrogen gas will be observed.

-

Isolation: Once the sodium metal is completely consumed, the reaction mixture is cooled to room temperature. The excess tert-amyl alcohol and inert solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure (-0.08 to -0.098 MPa).[4]

-

Drying and Storage: The resulting solid this compound is dried under vacuum and stored in a tightly sealed container under an inert atmosphere to prevent decomposition.

Protocol 2: Catalyzed Synthesis

This protocol utilizes a ferric chloride catalyst to accelerate the reaction.

Materials:

-

Sodium metal

-

Anhydrous tert-amyl alcohol

-

Anhydrous ferric chloride (FeCl₃)

-

Anhydrous inert organic solvent (e.g., toluene, heptane)

-

Nitrogen or Argon gas supply

Equipment:

-

Same as Protocol 1, with the addition of a dropping funnel.

Procedure:

-

Catalyst Preparation: A 3-10% (w/v) solution of anhydrous ferric chloride in anhydrous tert-amyl alcohol is prepared.

-

Reactor Setup: A three-necked round-bottom flask is set up as described in Protocol 1, with one neck fitted with a dropping funnel.

-

Charging the Reactor: Anhydrous tert-amyl alcohol and the inert organic solvent are added to the flask, followed by the sodium metal.

-

Initiating the Reaction: The mixture is heated to 40-55°C with stirring.[2]

-

Catalyst Addition: The ferric chloride solution is added dropwise from the dropping funnel over a period of 1.5-2 hours while the reaction is heated to reflux (115-120°C).[2]

-

Reaction Completion: The reaction is maintained at reflux for an additional 2.5-5 hours, or until all the sodium has reacted.[2]

-

Work-up and Isolation: The product is isolated following the same procedure as in Protocol 1 (steps 5 and 6).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water, producing flammable hydrogen gas. It should be handled with care under an inert liquid (like mineral oil) and in an inert atmosphere.

-

tert-Amyl Alcohol: tert-Amyl alcohol is flammable.

-

This compound: The product is a strong base and is corrosive and hygroscopic. It should be handled in a dry, inert atmosphere.

-

Hydrogen Gas: The reaction produces hydrogen gas, which is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated fume hood, and sources of ignition should be excluded.

This guide provides a foundational understanding of the laboratory synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. passmyexams.co.uk [passmyexams.co.uk]

- 4. CN102001915A - Manufacturing method of granular this compound - Google Patents [patents.google.com]

- 5. CN1986508A - Tert-amyl alcohol sodium preparing process and molten sodium dispersant - Google Patents [patents.google.com]

The Deprotonation Powerhouse: A Technical Guide to the Mechanism of Sodium tert-Pentoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tert-pentoxide (NaOtAm), a sterically hindered alkoxide, has emerged as a potent and selective base in a myriad of organic transformations. Its efficacy in deprotonation reactions is central to its utility in synthesizing complex molecules, from pharmaceutical intermediates to high-performance pigments.[1][2][3] This in-depth technical guide elucidates the core mechanistic principles governing the action of this compound, providing a comprehensive resource for researchers seeking to harness its full potential. We will delve into its structural characteristics, the critical role of aggregation in solution, and the factors influencing its reactivity. Detailed experimental protocols and comparative data with other alkoxide bases are presented to offer a practical understanding of its application.

Introduction: The Rise of a Bulky Base

This compound, also known as sodium tert-amoxide, is a strong, non-nucleophilic base valued for its high reactivity and selectivity.[2][4] Its bulky tert-pentyl group contributes to its low nucleophilicity, directing its reactivity towards proton abstraction rather than nucleophilic attack, a desirable characteristic in many synthetic strategies.[5] This guide will explore the fundamental aspects of this compound's function as a deprotonating agent, with a focus on providing actionable insights for laboratory applications.

Physicochemical Properties and Basicity

The reactivity of this compound is intrinsically linked to its structure and the basicity of the tert-pentoxide anion. A key indicator of a base's strength is the pKa of its conjugate acid.

| Compound | Conjugate Acid | pKa in DMSO |

| This compound | tert-Pentyl alcohol (2-Methyl-2-butanol) | ~32.3 (Predicted) |

| Sodium tert-Butoxide | tert-Butanol | 32.2 |

| Sodium Ethoxide | Ethanol | 29.8 |

Table 1: Comparison of pKa values of the conjugate acids of selected sodium alkoxides in DMSO. The pKa of tert-pentyl alcohol in DMSO is a predicted value, while the others are experimentally determined.

The predicted pKa of tert-pentyl alcohol in DMSO is comparable to that of tert-butanol, suggesting that this compound possesses a similar intrinsic basicity to the widely used sodium tert-butoxide. The steric bulk of the tert-pentyl group, being slightly larger than the tert-butyl group, can influence its aggregation and reactivity in solution.

The Crucial Role of Aggregation in Solution

In solution, sodium alkoxides do not typically exist as discrete monomers. Instead, they form aggregates of varying sizes (dimers, tetramers, hexamers, etc.), which significantly impacts their reactivity.[6] The degree of aggregation is influenced by the solvent, concentration, and the steric nature of the alkoxide.

While specific studies on the solution-state aggregation of this compound are limited, a single-crystal X-ray diffraction study of a solvate, sodium tert-amylate tert-amyl alcohol monosolvate, revealed a chain-like structure in the solid state.[7][8] This suggests a propensity for aggregation. It is reasonable to infer from studies on the closely related sodium tert-butoxide that in non-coordinating solvents like hydrocarbons, larger aggregates are likely to predominate. In coordinating solvents such as tetrahydrofuran (B95107) (THF), solvent molecules can partially break down these aggregates into smaller, more reactive species.

The general mechanism of deprotonation by an alkoxide base can be visualized as follows:

Figure 1: General deprotonation mechanism involving an aggregated this compound species.

The active deprotonating species is believed to be a smaller, more accessible aggregate or even a monomer in equilibrium with larger, less reactive aggregates. The solvent plays a critical role in modulating this equilibrium.

Experimental Protocols

Synthesis of this compound

Method 1: From Sodium Metal and tert-Amyl Alcohol

This procedure details the laboratory-scale synthesis of this compound.

Materials:

-

Sodium metal

-

tert-Amyl alcohol (2-methyl-2-butanol), anhydrous

-

Inert organic solvent (e.g., hexane, toluene)

-

Nitrogen or Argon gas supply

-

Reaction kettle or round-bottom flask with a reflux condenser and mechanical stirrer

Procedure: [7]

-

Under a nitrogen atmosphere, charge the reaction vessel with tert-amyl alcohol and the inert organic solvent. The molar ratio of sodium to tert-amyl alcohol should be approximately 1:3 to 1:4.[4]

-

Carefully add sodium metal to the stirred solution in portions. An exothermic reaction will occur.

-

Heat the mixture to reflux and maintain for 8 to 40 hours, or until all the sodium has reacted.[7] The reaction time can be significantly shortened by the addition of a catalyst such as anhydrous ferric chloride.[9]

-

After the reaction is complete, distill off the excess tert-amyl alcohol under atmospheric pressure.

-

Remove the remaining inert organic solvent under reduced pressure to obtain granular this compound.

-

Cool the product to below 40 °C before handling and storage under an inert atmosphere.[7]

Deprotonation of a Ketone: Alkylation of 2-Methylcyclohexanone (B44802)

This protocol exemplifies the use of this compound for the deprotonation of a ketone to form a thermodynamic enolate, which is subsequently alkylated.

Materials:

-

This compound

-

2-Methylcyclohexanone

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a flame-dried round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

-

Add this compound (1.1 equivalents) to the flask, followed by anhydrous THF to dissolve the base.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2-methylcyclohexanone (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the thermodynamic enolate.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Application in Complex Synthesis: Diketopyrrolopyrrole (DPP) Pigment Synthesis

This compound is a key reagent in the synthesis of high-performance diketopyrrolopyrrole (DPP) pigments. The general workflow involves the condensation of a succinate (B1194679) diester with an aryl nitrile.[10][11]

Figure 2: Workflow for the synthesis of Diketopyrrolopyrrole (DPP) pigments using this compound.

The strong basicity of this compound is crucial for the initial deprotonation of the succinate ester, initiating the condensation cascade that leads to the formation of the DPP core.

Conclusion

This compound is a powerful and versatile base for deprotonation reactions in organic synthesis. Its efficacy stems from a combination of high basicity and steric hindrance, which favors proton abstraction over nucleophilic addition. The aggregation of this compound in solution is a key determinant of its reactivity, with the solvent playing a crucial role in modulating the equilibrium between different aggregate states. The experimental protocols provided herein offer a practical guide for the synthesis and application of this valuable reagent. A deeper understanding of its solution-state behavior through further spectroscopic and computational studies will undoubtedly unlock even greater potential for this remarkable deprotonating agent in the synthesis of complex molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. scbt.com [scbt.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. d-nb.info [d-nb.info]

- 7. CN102001915A - Manufacturing method of granular this compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Page loading... [guidechem.com]

- 10. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN100334161C - Process for preparing DPP pigment - Google Patents [patents.google.com]

Solubility of Sodium tert-Pentoxide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tert-pentoxide (NaOt-Am), a strong, non-nucleophilic base, is a critical reagent in organic synthesis, particularly in the pharmaceutical and polymer industries. Its efficacy in facilitating reactions such as deprotonation and cross-coupling is significantly influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative data for this compound, solubility data for the closely related and structurally similar sodium tert-butoxide (NaOt-Bu) is included as a reasonable proxy to indicate expected solubility trends. This guide also outlines a detailed experimental protocol for the safe determination of the solubility of this air- and moisture-sensitive compound.

Introduction

This compound, also known as sodium tert-amoxide, is valued for its high reactivity and steric bulk, which minimizes side reactions. The choice of solvent is paramount for the successful application of this reagent, impacting not only its dissolution but also its reactivity and the overall reaction outcome. This document consolidates available solubility information and provides a framework for its experimental determination.

Qualitative and Semi-Quantitative Solubility of this compound

This compound is generally characterized by good solubility in ethereal and hydrocarbon solvents. One supplier describes it as "very soluble" in toluene, cyclohexane, hexane, diglyme, and tetrahydrofuran (B95107) (THF)[1]. This high solubility is leveraged in its commercial availability as solutions in these solvents.

The concentrations of commercially available solutions provide a practical indication of the minimum solubility of this compound in these solvents:

-

Tetrahydrofuran (THF): Available in concentrations of 1.4 M[2][3][4], 2.5 M (30 wt%)[5], and 35% [].

-

Toluene: Sold in concentrations of 25%[1], 40%, and up to 45%[6].

-

Hexane: Commercially available as a solution.

It is important to note that this compound reacts violently with water and is highly reactive with protic solvents like alcohols[7][8]. It is also incompatible with halogenated solvents like dichloromethane (B109758) (DCM) due to the risk of a violent reaction[9].

Quantitative Solubility Data

Precise, temperature-dependent quantitative solubility data for this compound is not widely published. However, the solubility of sodium tert-butoxide, a homologous and commonly used alkoxide, has been documented and can serve as a valuable reference point. The additional ethyl group in this compound is expected to slightly increase its solubility in nonpolar solvents compared to sodium tert-butoxide.

Table 1: Quantitative Solubility of Sodium tert-Butoxide in Various Organic Solvents at 25 °C

| Solvent | Solubility (wt %) | Molarity (mol/L) | g/100 g Solvent | Reference |

| Tetrahydrofuran (THF) | 38% | ~4.0 | ~61.3 | [10] |

| Methyl tert-butyl ether (MTBE) | 25% | ~2.6 | ~33.3 | [10] |

| Diglyme | 22% | ~2.0 | ~28.2 | [10] |

| Cyclohexane | 14% | ~1.3 | ~16.3 | [10] |

| Hexane | 11% | ~1.0 | ~12.4 | [10] |

| Toluene | 6% | ~0.6 | ~6.4 | [10] |

Note: Molarity and g/100 g of solvent are calculated based on the weight percentage and the density of the solvent at 25 °C. These are estimations for comparative purposes.

Experimental Protocol for Solubility Determination of this compound

The determination of the solubility of an air- and moisture-sensitive compound like this compound requires specialized techniques to prevent its degradation. The following protocol combines the gravimetric method with standard procedures for handling air-sensitive materials, such as the use of a glovebox or Schlenk line.

Materials and Equipment

-

This compound (solid, high purity)

-

Anhydrous organic solvents

-

Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)

-

Analytical balance (located inside the glovebox or accessible for sealed containers)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Sealed vials or Schlenk flasks

-

Syringes and needles (for liquid transfers)

-

Cannula (for liquid transfers)

-

Filtration apparatus suitable for use under inert atmosphere (e.g., a filter cannula or a sintered glass filter funnel)

-

Oven-dried glassware

Procedure

-

Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and cooled under a stream of inert gas or in a desiccator before being introduced into the glovebox. All solvents should be anhydrous.

-

Sample Preparation (inside a glovebox):

-

Add a precisely weighed excess amount of solid this compound to a pre-weighed, sealable vial or Schlenk flask.

-

Record the mass of the this compound.

-

Add a known volume or mass of the anhydrous solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or on a stirrer plate set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible.

-

-

Sample Withdrawal and Filtration (inside a glovebox):

-

Allow the mixture to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully draw a known volume of the supernatant (the saturated solution) using a pre-weighed, gas-tight syringe fitted with a filter (e.g., a PTFE syringe filter or a cannula with glass wool). This step is critical to ensure no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

-

Weigh the vial containing the solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or under vacuum. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the this compound.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

-

Calculation:

-

Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial).

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue).

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100.

-

Visualizations

Logical Workflow for Utilizing this compound in a Reaction

The following diagram illustrates a typical workflow for a reaction involving this compound, where its solubility is a key consideration in the initial steps.

Caption: Experimental Workflow for a Reaction Using this compound.

Conclusion

This compound is a highly soluble base in common ethereal and hydrocarbon solvents, making it a versatile reagent in organic synthesis. While specific quantitative solubility data remains scarce, information from commercially available solutions and data from its lower homolog, sodium tert-butoxide, provide valuable insights into its solubility characteristics. The provided experimental protocol offers a robust method for determining the solubility of this compound and other air-sensitive compounds, ensuring data accuracy and laboratory safety. A thorough understanding of the solubility of this compound is essential for optimizing reaction conditions and achieving desired synthetic outcomes in research and development.

References

- 1. suparnachemicals.co.in [suparnachemicals.co.in]

- 2. merckmillipore.com [merckmillipore.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. 叔戊醇钠 溶液 1.4 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 2.5M (30 wt%) solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. americanelements.com [americanelements.com]

- 8. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]

- 9. reddit.com [reddit.com]

- 10. suparnachemicals.co.in [suparnachemicals.co.in]

An In-depth Technical Guide to Sodium tert-Pentoxide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tert-pentoxide, also known as sodium tert-amoxide (NaOt-Am), is a strong, non-nucleophilic alkoxide base with significant applications in organic synthesis. Its sterically hindered nature makes it a highly selective reagent for a variety of chemical transformations, including deprotonation, etherification, and condensation reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and a summary of its key applications in pharmaceutical and materials science research.

Core Physical and Chemical Properties

This compound is a white to off-white or pale yellow powder that is highly reactive and sensitive to moisture and air.[1][2] It is a corrosive substance that requires careful handling in an inert atmosphere.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. Data has been aggregated from various chemical suppliers and literature sources.

| Property | Value | Source(s) |

| Appearance | White to off-white or pale yellow powder/crystals | [2][3] |

| Molecular Formula | C₅H₁₁NaO | [2][3] |

| Molecular Weight | 110.13 g/mol | [2][3] |

| Melting Point | ~200 °C | [4][5] |

| Density | ~0.900 - 0.904 g/mL at 25 °C | [2][4] |

| Flash Point | -21 °C | [4][5] |

| Solubility | Reacts violently with water. Soluble in THF, toluene, hexane, and other hydrocarbons. | [1][6][7] |

Chemical Identification

| Identifier | Value | Source(s) |

| CAS Number | 14593-46-5 | [2][3] |

| EC Number | 238-639-4 | [5] |

| MDL Number | MFCD00064245 | [2] |

| PubChem ID | 2733478 | [2] |

| InChI Key | CGRKYEALWSRNJS-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CCC(C)(C)[O-].[Na+] | [7] |

| Synonyms | Sodium tert-amoxide, NaOt-Am, tert-Amyl alcohol sodium salt, Sodium 2-methylbutan-2-olate | [2][3] |

Reactivity and Chemical Behavior

This compound's utility stems from its properties as a strong, sterically hindered base.[8] Its reactivity is comparable to the more common potassium tert-butoxide.

-

Strong Base: It is a potent, non-nucleophilic base capable of deprotonating weak carbon acids, facilitating reactions such as the alkylation of ketones and the formation of carbon-carbon bonds.[2][8] Its alkalinity is greater than that of inorganic bases like sodium hydroxide (B78521).[9]

-

Moisture and Air Sensitivity: this compound reacts readily with atmospheric moisture and carbon dioxide.[6] This hydrolysis reaction liberates tert-amyl alcohol and forms sodium hydroxide and sodium carbonate, diminishing its efficacy.[6] Consequently, it must be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Reaction with Water: It reacts violently with water, which can release flammable gases.[1]

-

Thermal Stability: The solid material should be stored in a cool, dry place away from sources of ignition.[6]

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis of this compound and a representative application in organic synthesis.

Synthesis of Granular this compound

This protocol is adapted from a patented manufacturing method for producing granular this compound.[10] The process involves the reaction of metallic sodium with an excess of tert-amyl alcohol in an inert solvent.

Caption: Workflow for the synthesis of granular this compound.

-

Four-neck round-bottom flask (2000 mL) equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet/outlet.

-

Heating mantle.

-

Distillation apparatus.

-

Vacuum pump.

-

tert-Amyl alcohol (tertiary amyl alcohol), anhydrous.

-

Metallic sodium (sodium metal), as wire or chunks.

-

Inert organic solvent (e.g., trimethylbenzene), anhydrous.

-

Dry nitrogen gas supply.

-

Reactor Setup: In a dry 2000 mL four-neck flask, add 747 g (8.49 mol) of tert-amyl alcohol and 523 g of trimethylbenzene under a positive pressure of dry nitrogen.[10]

-

Addition of Sodium: Carefully add 65 g (2.83 mol) of metallic sodium to the stirred solution.[10] The molar ratio of tert-amyl alcohol to sodium is approximately 3:1.[10]

-

Reaction: Heat the mixture to reflux using a heating mantle. Maintain the reflux for 12-16 hours under a continuous nitrogen atmosphere until all the metallic sodium has dissolved completely.[10]

-

Solvent Removal (Atmospheric): Replace the reflux condenser with a distillation apparatus. Heat the mixture to distill off the excess tert-amyl alcohol at atmospheric pressure.[10]

-

Solvent Removal (Vacuum): Once the bulk of the tert-amyl alcohol has been removed, connect the flask to a vacuum pump and reduce the pressure to approximately -0.095 MPa to distill the residual trimethylbenzene.[10]

-

Granulation: During the vacuum distillation, maintain a slow stirring rate of about 20 rpm. This helps in the formation of uniform, granular particles of this compound.[10]

-

Product Isolation: Once the solvent has been completely removed, discontinue heating and allow the granular product to cool to below 40 °C under a nitrogen atmosphere.[10] The final product can then be collected and stored in a tightly sealed container under inert gas.

Application: α-Alkylation of a Ketone

This compound is an effective base for the alkylation of ketones at the α-position.[5] This representative protocol outlines the methylation of 2-phenylcyclohexanone (B152291).

-

Three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, septum, and nitrogen inlet.

-

Syringes for liquid transfer.

-

Ice-water bath.

-

2-Phenylcyclohexanone.

-

This compound.

-

Anhydrous tetrahydrofuran (B95107) (THF).

-

Methyl iodide (Iodomethane).

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Diethyl ether or ethyl acetate (B1210297) for extraction.

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Rotary evaporator.

-

Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 2-phenylcyclohexanone (e.g., 10 mmol) in anhydrous THF (e.g., 50 mL).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. While stirring, add this compound (e.g., 1.1 eq, 11 mmol) portion-wise over 5-10 minutes. Allow the resulting enolate solution to stir at 0 °C for 30-60 minutes.

-

Alkylation: Add methyl iodide (e.g., 1.2 eq, 12 mmol) dropwise to the enolate solution via syringe, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Applications in Research and Development

This compound is a versatile reagent with broad utility in several areas of chemical science.

-

Organic Synthesis: It serves as a strong, non-nucleophilic base in a wide range of reactions, including etherification, esterification, intramolecular cyclizations (such as the Dieckmann condensation), and the synthesis of heterocyclic compounds like indoles.[8][9][11] It is particularly valuable for deprotonating weak acids and initiating bond-forming reactions.[2]

-

Pharmaceutical Development: The reagent plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[2][8] Its ability to facilitate the construction of complex molecular frameworks makes it essential for developing new therapeutic agents.[11]

-

Polymer Chemistry: It is used as a catalyst or initiator in polymerization reactions, particularly in the creation of polyolefins, which are used to produce plastics and elastomers.[2][11]

-

Materials Science: It is employed in the synthesis of high-performance organic pigments, such as diketopyrrolopyrrole (DPP) pigments, which are valued for their stability and bright colors.[9]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is a flammable solid that is self-heating and may catch fire.[12] It reacts violently with water and causes severe skin burns and eye damage.[1][12] Inhalation may cause respiratory irritation.[12]

-

Handling: Always handle this compound in a chemical fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6] Wear appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, chemical safety goggles, and gloves.[12] Avoid generating dust and keep away from sources of ignition.[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under inert gas.[2][6] It should be stored away from water, acids, and oxidizing agents.[1]

This guide provides a foundational understanding of this compound for professionals in the chemical sciences. Its unique properties as a strong, sterically hindered base ensure its continued importance in both academic research and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound , 2.5M(30wt%)inTHF , 14593-46-5 - CookeChem [cookechem.com]

- 6. suparnachemicals.co.in [suparnachemicals.co.in]

- 7. ナトリウムtert-ペントキシド 溶液 1.4 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. guidechem.com [guidechem.com]

- 10. CN102001915A - Manufacturing method of granular this compound - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. Sodium tert.-Amylate Solutions (in THF, Hexane or Toluene) [evonik.com]

Spectroscopic and Synthetic Profile of Sodium Tert-Pentoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of sodium tert-pentoxide (also known as sodium tert-amoxide), a strong, non-nucleophilic base widely employed in organic synthesis. Due to the limited availability of public domain spectroscopic data, this document summarizes known physical properties and presents a detailed experimental protocol for its synthesis. Furthermore, a generalized procedure for spectroscopic analysis is provided, alongside a visual representation of the synthetic workflow.

Core Properties of this compound

This compound is a valuable reagent in various chemical transformations, including deprotonation, alkylation, and condensation reactions. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 14593-46-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₅H₁₁NaO | [1][4] |

| Molecular Weight | 110.13 g/mol | [1][6][8] |

| Appearance | White to off-white or pale yellow/cream to light tan powder | [2][6][9] |

| Melting Point | >200 °C | [2][9] |

| Density | 0.904 g/mL at 25 °C | [2][8][9] |

| Solubility | Reacts with water | [2][9] |

| Sensitivity | Air and moisture sensitive | [2][9] |

Spectroscopic Data (NMR & IR)

As of late 2025, detailed, publicly accessible ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound remains scarce. Commercial and chemical database entries acknowledge the existence of such spectra but do not typically provide them.[2][10]

Expected Spectroscopic Features

Based on the structure of the tert-pentoxide anion, the following spectral characteristics can be anticipated:

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals corresponding to the ethyl and methyl groups of the tert-pentyl structure. The chemical shifts would be influenced by the electronegative oxygen atom. One would anticipate a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the two equivalent methyl groups.

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four unique carbon environments in the tert-pentoxide anion: the quaternary carbon bonded to oxygen, the methylene carbon of the ethyl group, the methyl carbon of the ethyl group, and the two equivalent methyl carbons.

IR Spectroscopy: The infrared spectrum would be dominated by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. Strong C-O stretching vibrations would also be expected, typically in the 1000-1300 cm⁻¹ region. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the successful formation of the alkoxide from the corresponding alcohol.

Experimental Protocols

Synthesis of Granular this compound

The following protocol is adapted from a patented manufacturing method and describes the synthesis of granular this compound.[11]

Materials:

-

Metallic Sodium

-

Tert-amyl alcohol (2-methyl-2-butanol)

-

Inert organic solvent (e.g., toluene, xylene)

-

Nitrogen gas supply

Procedure:

-

Charge a reaction kettle with tert-amyl alcohol and the inert organic solvent.

-

Introduce metallic sodium into the reaction kettle under a protective nitrogen atmosphere.

-

Heat the mixture to reflux and maintain the reaction for 8-40 hours under nitrogen.

-

After the reaction is complete, distill the excess tert-amyl alcohol under normal atmospheric pressure.

-

Once the bulk of the tert-amyl alcohol has been removed, reduce the pressure to -0.08 to -0.098 MPa to distill the remaining inert organic solvent.

-

Adjust the stirring rate of the reaction kettle to 10-80 rpm while continuing to evaporate the solvent under reduced pressure.

-

The remaining product is granular this compound. Cool the product to below 40 °C before handling and storage.

General Protocol for Spectroscopic Analysis

The following outlines a general procedure for obtaining NMR and IR spectra of an air- and moisture-sensitive compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Due to the reactivity of this compound with protic solvents, deuterated aprotic solvents such as THF-d₈ or Benzene-d₆ should be used. All sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox). A suitable amount of the compound (typically 5-25 mg for ¹H NMR) is dissolved in the deuterated solvent in an NMR tube, which is then sealed with a cap.

-

Data Acquisition: The NMR spectra (¹H and ¹³C) would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a Nujol mull can be prepared by grinding the solid with mineral oil and placing the resulting paste between two salt plates (e.g., NaCl or KBr). All sample preparation should be performed in a dry environment to prevent hydrolysis.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean ATR crystal or the salt plates should be taken before analyzing the sample.

Synthetic Workflow Visualization

The following diagram illustrates the key stages in the synthesis of granular this compound.

Caption: Workflow for the synthesis of granular this compound.

References

- 1. scbt.com [scbt.com]

- 2. 14593-46-5 | CAS DataBase [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound CAS 14593-46-5 - Buy this compound, CAS 14593-46-5, 14593-46-5 Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 14593-46-5 [chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. lookchem.com [lookchem.com]

- 10. ichemical.com [ichemical.com]

- 11. CN102001915A - Manufacturing method of granular this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermochemical Properties of Sodium tert-Pentoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tert-pentoxide (also known as sodium tert-amoxide) is a strong, non-nucleophilic base with increasing utility in organic synthesis, including pharmaceutical drug development. Its chemical formula is C₅H₁₁NaO, and it is recognized by the CAS number 14593-46-5. As a key reagent, a thorough understanding of its thermochemical properties is essential for reaction optimization, safety, and scale-up. This technical guide provides a comprehensive overview of the known and estimated thermochemical data for this compound, details relevant experimental protocols for its characterization, and illustrates key conceptual frameworks.

Core Thermochemical and Physical Properties

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NaO | [1][2] |

| Molecular Weight | 110.13 g/mol | [1][2] |

| CAS Number | 14593-46-5 | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | >200 °C (decomposes) | [1] |

| Density | 0.904 g/mL at 25 °C | [1] |

| Solubility | Reacts violently with water. Soluble in some organic solvents. | [1] |

| Sensitivity | Air and moisture sensitive | [4] |

Estimated Thermochemical Data of this compound

| Property | Estimated Value | Notes |

| Standard Enthalpy of Formation (ΔHf°) | -470.8 ± 5.0 kJ/mol | Estimated based on the linear correlation of ΔHf° of sodium n-alkoxides with their corresponding alcohols. |

| Standard Molar Entropy (S°) | Not Determined | |

| Molar Heat Capacity (Cp) | Not Determined |

Estimation of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of this compound can be estimated using a linear correlation method established for other sodium alkoxides. A known linear relationship exists between the standard molar enthalpies of formation of sodium n-alkoxides (RONa) and their corresponding alcohols (ROH).

The standard enthalpy of formation for tert-amyl alcohol (2-methyl-2-butanol) is approximately -380.0 kJ/mol. By applying a similar correlation, an estimated value for the standard enthalpy of formation of this compound is derived.

Experimental Protocols

The determination of thermochemical properties for air- and moisture-sensitive compounds like this compound requires specialized experimental techniques. The following protocols are based on established methods for other sodium alkoxides and are recommended for the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of sodium metal with tert-pentyl alcohol (2-methyl-2-butanol) under an inert atmosphere.

Methodology:

-

All glassware is rigorously dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

-

Freshly cut sodium metal is added to anhydrous tert-pentyl alcohol in a suitable solvent (e.g., toluene (B28343) or hexane).

-

The reaction mixture is stirred, and the reaction progress is monitored by the evolution of hydrogen gas.

-

Upon completion, the excess solvent is removed under reduced pressure to yield this compound as a solid.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity (Cp) of this compound as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound is hermetically sealed in an aluminum DSC pan under an inert atmosphere.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

A temperature program is initiated, typically involving a heating ramp at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

The differential heat flow between the sample and the reference is measured.

-

The heat capacity is calculated from the heat flow signal, the heating rate, and the sample mass, using a sapphire standard for calibration.

Determination of Enthalpy of Formation by Solution Calorimetry

Objective: To determine the standard enthalpy of formation (ΔHf°) of this compound.

Methodology:

-

An isoperibol solution calorimeter is used to measure the enthalpy of solution of this compound in a suitable solvent (e.g., anhydrous methanol).

-

A known amount of this compound is dissolved in the solvent, and the resulting temperature change is precisely measured.

-

The enthalpy of solution is calculated from the temperature change and the heat capacity of the calorimeter system.

-

By applying Hess's Law and using known standard enthalpies of formation for the other reactants and products in the dissolution reaction, the standard enthalpy of formation of this compound can be calculated.

Conclusion

This technical guide has synthesized the available and estimated thermochemical and physical data for this compound. While direct experimental values for key thermochemical properties are lacking, this document provides a robust framework for their estimation and outlines the necessary experimental protocols for their determination. For researchers and professionals in drug development and organic synthesis, this information is critical for advancing the safe and efficient application of this important chemical reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Methyl-2-butanol Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 3. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]

- 4. tert-Amyl alcohol - Sciencemadness Wiki [sciencemadness.org]

Sodium tert-Pentoxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Applications of Sodium tert-Pentoxide as a Non-Nucleophilic Base.

Introduction

This compound (NaOt-Am), also known as sodium tert-amoxide, is a strong, sterically hindered, non-nucleophilic base with the chemical formula C₅H₁₁NaO.[1] It is a valuable reagent in organic synthesis, particularly in reactions requiring the abstraction of a proton without subsequent nucleophilic attack.[2] Its bulky tert-pentoxide anion renders it sterically demanding, influencing the regioselectivity of elimination and alkylation reactions.[3] This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a white to off-white or pale yellow powder.[2] It is highly reactive and moisture-sensitive, reacting violently with water.[1] Due to its hygroscopic nature, it should be handled under an inert atmosphere.[2] The basicity of this compound is a key characteristic, stemming from the alkoxide anion. The predicted pKa of its conjugate acid, tert-pentyl alcohol, is approximately 15.38, indicating its strength as a base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₁NaO | [1] |

| Molecular Weight | 110.13 g/mol | [4] |

| Appearance | White to off-white or pale yellow powder | [2] |

| CAS Number | 14593-46-5 | [1] |

| pKa (of conjugate acid) | ~15.38 (Predicted) | |

| Solubility | Reacts violently with water; Soluble in some organic solvents. | [1] |

Spectroscopic Data

Table 2: ¹H and ¹³C NMR Data for Potassium tert-Butoxide (Analogue)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference(s) |

| ¹H NMR | 1.29 | singlet | DMSO-d₆ | [5] |

| ¹³C NMR | 68.1, 31.9 | DMSO-d₆ | [5] |

Note: This data is for potassium tert-butoxide and is provided for comparative purposes due to the lack of available data for this compound.

Applications in Organic Synthesis

This compound is a versatile base employed in a variety of organic transformations where a strong, non-nucleophilic base is required.[2] Its applications include dehydrohalogenation reactions, alkylation of ketones, and in the synthesis of complex molecules such as diketopyrrolopyrrole (DPP) pigments.[3]

Dehydrohalogenation Reactions

As a strong, sterically hindered base, this compound is effective in promoting E2 elimination reactions to form alkenes from alkyl halides.[3] The bulky nature of the base often favors the formation of the Hofmann (less substituted) product.

Table 3: Representative Yields in Dehydrohalogenation Reactions

| Substrate | Base | Product(s) | Yield (%) | Reference(s) |

| 2-Bromo-2-methylbutane (B1582447) | Potassium tert-butoxide | 2-Methyl-1-butene | 70 | [6] |

| 1-Bromo-2-methylpropane | Potassium tert-butoxide | 2-Methyl-1-propene | ~91 | [3] |

Note: Yields are for reactions with potassium tert-butoxide, a close analogue of this compound, to illustrate typical efficiencies in such transformations.

Alkylation of Ketones

This compound is an effective base for the α-alkylation of ketones. Its use can favor the formation of the thermodynamic enolate, leading to the alkylation at the more substituted α-carbon.

Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide to form an ether. While specific yields for this compound were not found, the general reaction is known to provide moderate to high yields.[7]

Table 4: General Yields in Williamson Ether Synthesis

| Reaction Type | General Yield Range (%) | Reference(s) |

| Laboratory Syntheses | 50 - 95 | [7] |

Synthesis of Diketopyrrolopyrrole (DPP) Pigments

This compound is utilized in the synthesis of diketopyrrolopyrrole (DPP) pigments, a class of high-performance organic pigments.[8] The base facilitates the condensation reaction that forms the core DPP structure.

Table 5: Yields in the Synthesis of DPP Derivatives

| Reactants | Product | Yield (%) | Reference(s) |

| N,N'-dialkylated Pigment Red 254 + Aryl boronic acids | DPP derivatives (2a-g) | 42 - 96 | [9] |

| Pentafluorophenyl-DPP + Thiols/Phenols | Symmetrical/Non-symmetrical DPP derivatives | Excellent overall yields | [10] |

Experimental Protocols

Protocol for the Alkylation of 2-Methylcyclohexanone (B44802)

This protocol details the alkylation of 2-methylcyclohexanone using this compound to favor the formation of the thermodynamic product, 2,6-dimethylcyclohexanone.

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF or toluene)

-

2-Methylcyclohexanone

-

Methyl iodide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Ice bath

-

Separatory funnel

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) in the chosen anhydrous solvent.

-

Enolate Formation: Cool the solution to 0 °C using an ice bath. Slowly add 2-methylcyclohexanone (1.0 equivalent) dropwise via syringe to the stirred solution over a period of 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours to ensure complete formation of the thermodynamic enolate.

-

Alkylation: Cool the reaction mixture back down to 0 °C with an ice bath. Add methyl iodide (1.2 equivalents) dropwise via syringe. Maintain the temperature below 10 °C during the addition.

-

After the addition of methyl iodide, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Visualizations

Reaction Mechanism: Alkylation of a Ketone

Caption: Mechanism of ketone alkylation via a thermodynamic enolate.

Experimental Workflow: Ketone Alkylation

Caption: Workflow for the alkylation of a ketone.

Synthesis Pathway: Diketopyrrolopyrrole (DPP) Pigments

Caption: Simplified synthesis pathway for DPP pigments.

References

- 1. rsc.org [rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Potassium tert-butoxide(865-47-4) 1H NMR spectrum [chemicalbook.com]

- 6. Solved When 2-bromo-2-methylbutane is treated with potassium | Chegg.com [chegg.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Convenient Synthesis of Diketopyrrolopyrrole Dyes [mdpi.com]

- 10. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]

steric hindrance effects of the tert-pentoxide group

An In-depth Technical Guide to the Steric Hindrance Effects of the Tert-Pentoxide Group

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Steric Hindrance and the Tert-Pentoxide Group

In the landscape of organic chemistry, steric hindrance is a foundational concept that describes the influence of a molecule's spatial arrangement on its reactivity.[1] It arises from the repulsive interactions between electron clouds when non-bonded atoms or groups are brought into close proximity, effectively shielding a reactive center from attack.[2] This effect is a critical determinant in the outcome of many chemical reactions, influencing reaction rates, regioselectivity, and stereoselectivity.

Among the reagents designed to leverage steric effects, bulky alkoxides are paramount. While potassium tert-butoxide is a ubiquitous strong, non-nucleophilic base, the tert-pentoxide group (also known as tert-amyloxide) represents a step further in steric bulk.[3][4] Derived from tert-amyl alcohol, the tert-pentoxide anion replaces one of the methyl groups of tert-butoxide with an ethyl group. This seemingly minor change significantly amplifies its steric profile, making it an even more selective tool for chemists aiming to control reaction pathways with precision. This guide provides a detailed examination of the steric effects of the tert-pentoxide group, its applications, and the experimental methodologies that underpin its use.

Physicochemical Properties

Sodium tert-pentoxide is typically a corrosive, hygroscopic, and flammable powdery substance.[5] Its defining characteristic is its nature as a strong, non-nucleophilic base.[6] The considerable steric shielding around the oxygen atom, provided by the quaternary carbon and its associated alkyl groups, severely impedes its ability to act as a nucleophile in substitution reactions.[3] However, this same bulk does not prevent the oxygen from abstracting a proton, allowing it to function as a potent base, particularly for sterically accessible protons.

Steric Effects in Organic Synthesis

The primary utility of the tert-pentoxide group stems from its pronounced steric hindrance, which is masterfully exploited to direct the outcomes of several key organic reactions.

3.1 Elimination Reactions (E2)

In bimolecular elimination (E2) reactions, the choice of base is a critical factor that governs the regioselectivity of alkene formation. When an alkyl halide has two or more different types of β-hydrogens, two possible alkene products can be formed: the more substituted, thermodynamically stable Zaitsev product , or the less substituted, kinetically favored Hofmann product .[7][8]

The steric bulk of the tert-pentoxide group makes it difficult to access the more sterically hindered β-hydrogens on internal carbons.[9] onsequently, it preferentially abstracts a proton from the least substituted, most accessible β-carbon (typically a methyl group).[7][10] This leads to the predominant formation of the Hofmann product. While specific quantitative data for tert-pentoxide is not as widely published as for tert-butoxide, the trend is clear: as the steric bulk of the base increases, the proportion of the Hofmann product increases.[11]

Table 1: Influence of Base Steric Bulk on E2 Elimination of 2-Bromobutane (B33332)

| Base | Base Structure | % Zaitsev Product (2-butene) | % Hofmann Product (1-butene) |

| Sodium Ethoxide | H₃H₂O⁻Na⁺ | ~80%[7] | ~20%[7] |

| Potassium Tert-Butoxide | (H₃)₃O⁻K⁺ | ~27-47%[12] | ~53-73% |

| This compound (Expected) | (H₃)₂(₂H₅)O⁻Na⁺ | < 27% | > 73% |

| Note: The values for this compound are extrapolated based on the established principle that increased steric bulk of the base favors the Hofmann product to a greater degree. |

aption: Logical flow for predicting E2 elimination products.

3.2 Substitution Reactions (SN2)

The bimolecular nucleophilic substitution (SN2) reaction requires a nucleophile to attack the electrophilic carbon from the backside relative to the leaving group.[13] The steric profile of both the substrate and the nucleophile is a dominant factor in the rate of SN2 reactions.[1] Due to its extreme bulk, the tert-pentoxide anion is a very poor nucleophile. The ethyl and methyl groups surrounding the alkoxide oxygen effectively block its approach to an electrophilic carbon, making SN2 reactions with tert-pentoxide highly unfavorable and extremely slow.[3] This characteristic is advantageous when a strong base is needed but nucleophilic substitution must be suppressed.

3.3 Enolate Formation

Tert-pentoxide and other bulky alkoxides are effective bases for the deprotonation of carbonyl compounds at the α-carbon to form enolates.[14][15] Their non-nucleophilic nature prevents unwanted addition to the carbonyl carbon.[16] In unsymmetrical ketones, the use of a sterically hindered base can favor the formation of the kinetic enolate (deprotonation at the less substituted α-carbon) over the thermodynamic enolate (deprotonation at the more substituted α-carbon), although bases like lithium diisopropylamide (LDA) are often the reagent of choice for achieving high selectivity for the kinetic product.[17]

Applications in Drug Development

The unique properties of tert-pentoxide make it a valuable reagent in the synthesis of complex active pharmaceutical ingredients (APIs). Its ability to act as a strong base while minimizing side reactions is crucial in multi-step syntheses where high yields and purity are essential.

A prominent example is its use in the synthesis of Dolutegravir , an integrase inhibitor used for the treatment of HIV.[18][19] In a key step, this compound is used as the base to facilitate the reaction between benzyl (B1604629) alcohol and ethyl-4-chloroacetoacetate, forming a key ether intermediate.[18] The use of a less bulky base like sodium tert-butoxide in this specific step was reported to produce a considerable amount of an unwanted tert-butyl ether byproduct.[5] This highlights the critical role of the tert-pentoxide's specific steric profile in directing the reaction toward the desired product.

Experimental Protocols

5.1 Synthesis of Granular this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound.[5][20] All operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the reactivity of sodium metal and the moisture sensitivity of the product.

Materials:

-

Sodium metal

-

Tert-amyl alcohol (anhydrous)

-

Inert organic solvent (e.g., heptane, toluene)

-

Reaction kettle with mechanical stirrer, reflux condenser, and nitrogen inlet

Procedure:

-

harge the reaction kettle with tert-amyl alcohol and the inert organic solvent.

-

Under a continuous flow of nitrogen, carefully add sodium metal to the reactor.

-

Heat the mixture to reflux and maintain for 8-40 hours, or until all the sodium metal has reacted.

-

Once the reaction is complete, arrange the apparatus for distillation and remove the excess tert-amyl alcohol under atmospheric pressure.

-

After the bulk of the alcohol is removed, apply a vacuum (e.g., -0.08 to -0.098 MPa) to distill off the remaining inert organic solvent.

-

During the final solvent removal under vacuum, reduce the stirring rate (e.g., 10-80 rpm) to encourage the formation of a granular solid.

-

Once the product is a dry, free-flowing powder, cool the reactor to below 40° under nitrogen.

-

The granular this compound product can then be safely discharged and stored in an inert atmosphere.

aption: Experimental workflow for the synthesis of this compound.

5.2 Synthesis of a Dolutegravir Intermediate

This protocol excerpt describes the use of this compound in the synthesis of an intermediate for Dolutegravir.[18]

Materials:

-

This compound

-

Benzyl alcohol

-

Ethyl-4-chloroacetoacetate

-

Tetrahydrofuran (THF), anhydrous

-

20% Hydrochloric acid

-

Ethyl acetate

Procedure:

-

To a stirred suspension of this compound (2.5 eq) in THF (5 volumes), add benzyl alcohol (1.0 eq) at 20-25°.

-

Heat the reaction mixture to 40-45° and stir for 2 hours.

-

ool the mixture to 0-5°.

-

Add a solution of ethyl-4-chloroacetoacetate (1.0 eq) in THF (5 volumes) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Upon reaction completion (monitored by TL or L-MS), cool the mixture to 0-5°.

-

Adjust the pH to ~2 by adding 20% hydrochloric acid.

-

Extract the aqueous layer twice with ethyl acetate. The combined organic layers contain the desired product for further purification or subsequent steps.

Steric Effects in oordination hemistry

While less common than in organic synthesis, bulky alkoxides like tert-pentoxide can be used as ligands in coordination chemistry. The large steric profile of the ligand significantly influences the properties of the resulting metal complex. It can:

-

Limit the coordination number: The bulkiness of the ligands can prevent a large number of them from binding to a single metal center, favoring lower coordination numbers.

-

Enforce specific geometries: The steric repulsion between ligands can dictate a specific, often distorted, geometry around the metal center to minimize these interactions.

-

Provide kinetic stability: The bulky ligands can encapsulate the metal center, protecting it from further reactions or decomposition pathways.

// Define nodes with labels

Reactants [label=<

2-Bromobutane + Tert-Pentoxide

2-Bromobutane + Tert-Pentoxide

TS [label="Transition State", shape=box, style="dashed,filled", fillcolor="#F1F3F4"];

Hofmann_Product [label=<

1-Butene (Major Product)

1-Butene (Major Product)

// Invisible nodes for arrow routing in1 [shape=point, width=0.01, height=0.01]; out1 [shape=point, width=0.01, height=0.01];

// Edges Reactants -> TS [label="Bulky base attacks\nless hindered H"]; TS -> Hofmann_Product [label="oncerted elimination"];

// Structure of 2-bromobutane sub [label=<

H

H

Br

H

|

|

|

|

H —— — — —H

|

|

|

H

H

H

];

// Bulky base base [label="Tert-Pentoxide\n(Bulky Base)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products prod [label=<

H

H

H

H

|

|

/

— —

/

|

|

H

H

H

H

Hofmann Product (Major)

];

// Invisible node for arrow start p1 [shape=point, pos="1,1.5!"];

sub -> prod [style=invis]; // for layout

// Arrow from base to proton base -> p1 [label=" Preferential attack on\n less hindered proton", dir=back];

{rank=same; base; sub;} }

aption: E2 mechanism showing bulky base favoring Hofmann product.

onclusion

The tert-pentoxide group is a powerful tool in the arsenal (B13267) of the modern chemist. Its significant steric bulk renders it a potent, non-nucleophilic base capable of exerting precise kinetic control over reactions. By favoring the formation of less substituted Hofmann products in elimination reactions and avoiding unwanted nucleophilic substitution, it enables the synthesis of complex molecular architectures with high selectivity. Its successful application in the synthesis of APIs like Dolutegravir underscores its importance in pharmaceutical development, where control over reactivity and minimization of byproducts are paramount. Understanding the principles of steric hindrance and the specific behavior of reagents like this compound is essential for researchers and scientists aiming to innovate in organic synthesis and drug discovery.

References

- 1. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PM [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. an tert-butoxide do sn2? [ru.bzchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]

- 8. scholarli.org [scholarli.org]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Steric Hindrance in SN2 and SN1 Reactions - hemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Study Prep in Pearson+ | ollege Exam Prep Videos & Practice Problems [pearson.com]

- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 17. Enols and enolates - Problem 10 [quimicaorganica.org]

- 18. NOVEL PROESS FOR THE PREPARATION OF DOLUTEGRAVIR AND PHARMAEUTIALLY AEPTABLE SALTS THEREOF - Patent 3096763 [data.epo.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. N102001915A - Manufacturing method of granular this compound - Google Patents [patents.google.com]

Sodium tert-Pentoxide: A Comprehensive Technical Guide

Abstract

Sodium tert-pentoxide (NaOt-Am), also known as sodium tert-amoxide, is a strong, non-nucleophilic base with significant applications in organic synthesis. This document provides an in-depth overview of its discovery, historical development, and key chemical properties. Detailed experimental protocols for its laboratory and industrial synthesis are presented, alongside a summary of its critical quantitative data. Furthermore, this guide illustrates the utility of this compound in complex organic reactions, exemplified by its role in the synthesis of Diketopyrrolopyrrole (DPP) pigments.

Introduction

This compound, a white to off-white hygroscopic solid, has been a valuable reagent in the chemist's toolbox since the early 20th century.[1] Its development is intrinsically linked to the broader exploration of alkali metal alkoxides as strong bases in organic chemistry.[1] While no single individual is credited with its discovery, its use became more widespread by the mid-20th century as the demand for potent and selective bases in condensation and elimination reactions grew.[1] As a sterically hindered alkoxide, it offers unique reactivity compared to smaller counterparts like sodium ethoxide or even the more commonly used sodium tert-butoxide.

Industrially, this compound is a key intermediate in the production of fine chemicals, pharmaceuticals, and polymers.[1] Its strong basicity is harnessed to deprotonate a variety of organic substrates, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Physicochemical Properties

This compound is a reactive compound requiring careful handling under anhydrous and inert conditions to prevent degradation from atmospheric moisture.[1] Key quantitative data for this compound and its parent alcohol are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁NaO |

| Molecular Weight | 110.13 g/mol |

| Appearance | White to off-white powder or crystalline solid[1] |

| Solubility | Soluble in tetrahydrofuran (B95107) (THF) and toluene (B28343). Reacts with water.[2] |

| Density | Approximately 0.904 g/mL at 25 °C |

Table 2: Properties of tert-Pentyl Alcohol (2-methyl-2-butanol)

| Property | Value |

| Molecular Formula | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol |

| Boiling Point | 102 °C |

| pKa | ~19 (in DMSO) |

| Density | 0.805 g/mL at 25 °C |

Historical and Modern Synthesis

The preparation of alkali metal alkoxides has evolved from direct reaction with the alkali metal to more refined industrial processes.

Early Synthetic Approaches

The foundational method for synthesizing this compound involves the direct reaction of metallic sodium with tert-pentyl alcohol.[1] This exothermic reaction produces hydrogen gas as a byproduct and is typically performed in an inert solvent to manage the reaction rate and dissipate heat. Historically, this method provided a straightforward route to the alkoxide, though challenges with handling metallic sodium and controlling the reaction on a large scale were present.

Modern Industrial Production

Current industrial methods for producing this compound often employ an inert organic solvent to facilitate the reaction and subsequent isolation of the product. A common approach involves reacting metallic sodium with an excess of tert-amyl alcohol in a solvent such as trimethylbenzene. The reaction is conducted under a nitrogen atmosphere at reflux for an extended period, typically ranging from 8 to 40 hours.[3] Following the complete reaction of sodium, the excess tert-amyl alcohol and the inert solvent are removed by distillation, often under reduced pressure, to yield granular this compound.[3] Some processes incorporate a catalyst, such as anhydrous ferric chloride, to accelerate the reaction.[1]

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol describes a typical laboratory-scale preparation of this compound.

Materials:

-

Sodium metal, stored under mineral oil

-

Anhydrous tert-pentyl alcohol

-

Anhydrous toluene (or other inert solvent like hexane)

-

Three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet

Procedure:

-

Under a stream of dry nitrogen, add anhydrous toluene to the three-neck flask.

-

Carefully cut small pieces of sodium metal, wash them with anhydrous hexane (B92381) to remove the mineral oil, and add them to the reaction flask.

-

Begin stirring and slowly add anhydrous tert-pentyl alcohol to the flask. The molar ratio of sodium to tert-pentyl alcohol should be approximately 1:1.2 to 1:3.

-

Heat the reaction mixture to a gentle reflux. The reaction will be evidenced by the evolution of hydrogen gas.

-

Continue refluxing with vigorous stirring until all the sodium metal has reacted, which may take several hours.

-

Once the reaction is complete, cool the mixture to room temperature. The this compound may precipitate out of the solution.

-

The solvent can be removed under reduced pressure to obtain the solid product. Alternatively, the solution can be used directly for subsequent reactions.

Yield:

-

Yields for this laboratory preparation are typically high, often exceeding 90%, assuming anhydrous conditions are maintained. A purity of >99% can be achieved with careful execution.

Industrial Production of Granular this compound

This protocol is based on patented industrial methods.

Materials:

-

Metallic sodium

-

tert-Amyl alcohol

-

Inert organic solvent (e.g., trimethylbenzene)

-

Nitrogen gas

Procedure:

-

Charge a suitable reactor with tert-amyl alcohol and the inert organic solvent.

-

Under a nitrogen atmosphere, add metallic sodium to the reactor. The molar ratio of sodium to tert-amyl alcohol is typically in the range of 1:3 to 1:4.

-

Heat the mixture to reflux (approximately 115-120 °C) and maintain for 8 to 40 hours until the sodium is completely consumed.

-

After the reaction is complete, distill off the excess tert-amyl alcohol under atmospheric pressure.

-

Apply a vacuum to the reactor and continue distillation to remove the inert organic solvent.

-

Cool the resulting granular this compound to below 40 °C before packaging under a nitrogen atmosphere.

Applications in Organic Synthesis

This compound is a versatile base used in a variety of organic transformations, including:

-

Condensation Reactions: Its strong basicity and steric bulk make it an effective reagent for Claisen and Dieckmann condensations.

-

Elimination Reactions: It is used to promote E2 elimination reactions to form alkenes.

-

Polymerization: It can act as a catalyst in certain polymerization reactions.[1]

Case Study: Synthesis of Diketopyrrolopyrrole (DPP) Pigments

A significant industrial application of this compound is in the synthesis of Diketopyrrolopyrrole (DPP) pigments. These high-performance pigments are known for their brilliant colors and excellent stability. The core of the DPP molecule is formed through a base-catalyzed condensation reaction between a dialkyl succinate (B1194679) and an aromatic nitrile.

Reaction Mechanism